molecular formula C17H12ClFN4O B2747429 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097924-07-5

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

カタログ番号: B2747429
CAS番号: 2097924-07-5
分子量: 342.76
InChIキー: GFKUSTVKHNQRPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a synthetic small molecule featuring a benzamide core strategically substituted with chloro and fluoro groups and linked to a pyridinyl-pyrazine methyl moiety. This specific molecular architecture is designed for advanced pharmaceutical and biochemical research, particularly in investigating protein kinase modulation . Heterocyclic compounds like this, which incorporate nitrogen-containing rings such as pyridine and pyrazine, constitute over 85% of FDA-approved drugs and are frequently explored in oncology research for their ability to influence critical biological pathways . The compound's primary research value lies in its potential as a modulator of protein kinases, which are key enzymes in cellular signaling and are prominent targets in cancer therapy and other diseases . The presence of the 3-(pyridin-4-yl)pyrazine scaffold is a significant feature, as this heteroaromatic system is commonly employed in medicinal chemistry to mimic adenine and facilitate targeted interactions with enzyme binding sites . Researchers utilize this compound primarily in in vitro studies to elucidate mechanisms of action, probe structure-activity relationships, and screen for potential biological activity against various disease models. Handling Note: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet and adhere to all safe laboratory practices while handling this material.

特性

IUPAC Name

2-chloro-4-fluoro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O/c18-14-9-12(19)1-2-13(14)17(24)23-10-15-16(22-8-7-21-15)11-3-5-20-6-4-11/h1-9H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKUSTVKHNQRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of the Benzamide Moiety

The 2-chloro-4-fluorobenzoic acid precursor is typically synthesized via nitration and halogenation of toluene derivatives. A patented method for analogous compounds involves:

  • Nitration : 2-Chloro-4-fluorotoluene is treated with potassium nitrate in 1,2-dichloroethane under sulfuric acid catalysis at 0–10°C, yielding 2-chloro-4-fluoro-5-nitrotoluene.
  • Oxidation : The nitro group is reduced to an amine, followed by oxidation to the carboxylic acid using hydrogen peroxide in ethanol.

Critical Parameters :

  • Solvent choice (1,2-dichloroethane minimizes side reactions).
  • Temperature control (<10°C prevents over-nitration).

Synthesis of the Pyrazinyl-Pyridinylmethyl Amine

The amine component, [3-(pyridin-4-yl)pyrazin-2-yl]methanamine, is synthesized via cross-coupling and functionalization:

  • Suzuki-Miyaura Coupling : 3-Bromopyrazine reacts with pyridin-4-ylboronic acid under palladium catalysis to form 3-(pyridin-4-yl)pyrazine.
  • Bromination : N-Bromosuccinimide (NBS) introduces a bromine at the pyrazine’s 2-position in 1,2-dichloroethane at 80–100°C.
  • Amination : The brominated intermediate undergoes nucleophilic substitution with ammonia or a protected amine source.

Optimization Insights :

  • NBS selectivity avoids polybromination.
  • Ethanol as a solvent facilitates hydrolysis during amination.

Amidation: Coupling Benzoyl Chloride and Amine

The final step involves reacting 2-chloro-4-fluorobenzoyl chloride with [3-(pyridin-4-yl)pyrazin-2-yl]methanamine:

  • Acid Chloride Formation : 2-Chloro-4-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane.
  • Coupling Reaction : The acid chloride is added dropwise to the amine in tetrahydrofuran (THF) with triethylamine as a base, stirred at 0°C for 4 hours.

Reaction Conditions :

Parameter Optimal Value
Solvent THF or dichloromethane
Temperature 0–25°C
Base Triethylamine

Post-reaction, the crude product is purified via recrystallization from ethanol-water mixtures.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.70 (d, pyridine-H), 7.95 (s, pyrazine-H), 4.80 (s, CH₂).
  • ¹³C NMR : 165.2 ppm (amide carbonyl), 150.1 ppm (pyridine-C).

Mass Spectrometry :

  • ESI-MS m/z: 343.1 [M+H]⁺ (calc. 342.8).

X-ray Diffraction : Crystalline forms are analyzed to confirm polymorphic stability.

Industrial-Scale Considerations

Patented protocols emphasize cost-efficiency and safety:

  • Nitration Avoidance : Using potassium nitrate instead of fuming nitric acid reduces corrosion risks.
  • Solvent Recycling : 1,2-Dichloroethane and ethanol are distilled and reused.

Challenges and Alternative Approaches

  • Byproduct Formation : Over-bromination during pyrazine functionalization is mitigated by stoichiometric NBS.
  • Amine Sensitivity : Boc-protected intermediates prevent degradation during coupling.

化学反応の分析

Types of Reactions

  • Substitution Reactions

    • The chloro and fluoro groups on the benzamide core can undergo nucleophilic substitution reactions.
    • Common reagents: Sodium hydroxide, potassium tert-butoxide
    • Major products: Substituted benzamides with different nucleophiles
  • Coupling Reactions

    • The pyrazinylmethyl-pyridinyl moiety can be introduced through coupling reactions.
    • Common reagents: EDC, DCC, HATU
    • Major products: Coupled benzamides with various heterocyclic groups
  • Oxidation and Reduction Reactions

    • The compound can undergo oxidation and reduction reactions to modify the functional groups.
    • Common reagents: Hydrogen peroxide (oxidation), sodium borohydride (reduction)
    • Major products: Oxidized or reduced derivatives of the original compound

科学的研究の応用

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:

  • Medicinal Chemistry

    • Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
    • Applications in cancer research, anti-inflammatory drugs, and antimicrobial agents.
  • Materials Science

    • Use in the development of novel materials with specific electronic or optical properties.
    • Potential applications in organic electronics and photonics.
  • Biological Research

    • Study of its interactions with biological macromolecules such as proteins and nucleic acids.
    • Applications in understanding the mechanism of action of similar compounds.

作用機序

The mechanism of action of 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of chloro and fluoro groups can enhance its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in key metabolic pathways.

    Receptors: It may act as an agonist or antagonist for specific receptors, modulating cellular signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Heterocyclic System Reference ID
Target Compound 2-Cl-4-F-benzamide Pyridin-4-yl-pyrazine methyl Pyrazine + pyridine
N-(3-Chloro-4-fluorobenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide 3-Cl-4-F-benzamide Piperidinyl-pyrazine ether Pyrazine + piperidine
2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide 2-Cl-benzamide Pyridin-4-yl-pyrimidine Pyrimidine + pyridine
Defactinib (N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide) Benzamide Methylsulfonamido-pyrazine + trifluoromethyl-pyrimidine Pyrazine + pyrimidine
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide Benzamide Nitrophenylaminomethyl + trifluoromethylphenyl None (aromatic amines)

Key Observations :

  • Heterocyclic Systems : The target compound’s pyrazine-pyridine system contrasts with pyrimidine-pyridine (e.g., ) or pyrazine-piperidine (e.g., ) in analogs. Pyrazine-pyridine may enhance π-π stacking in target binding compared to bulkier piperidine .
  • Substituents: The 2-Cl-4-F substitution on benzamide is unique compared to 3-Cl-4-F in or nitro/trifluoromethyl groups in .
  • Functional Groups : Defactinib () incorporates a sulfonamide and trifluoromethyl-pyrimidine, which may enhance kinase selectivity but reduce solubility compared to the target compound.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds
Compound Name Melting Point (°C) Purity (%) Molecular Weight (g/mol) Solubility Insights Reference ID
Target Compound Not reported N/A ~387.8 Likely moderate (Cl/F substituents)
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (Compound 18) 169–171 98.18 454.4 Low (nitro/trifluoromethyl groups)
N-Methyl-4-((4-(((3-(N-methylmethylsulfonamido)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide (Defactinib) Not reported >98 576.5 Low (sulfonamide, trifluoromethyl)

Key Observations :

  • Melting Points : Aromatic nitro and trifluoromethyl groups (e.g., ) increase melting points due to stronger intermolecular forces, while the target compound’s Cl/F groups may result in lower melting points.
  • Solubility : The target compound’s lack of polar sulfonamide or nitro groups (cf. ) may improve aqueous solubility, critical for oral bioavailability.

生物活性

2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide, with the CAS number 2097924-07-5, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H12ClFN4OC_{17}H_{12}ClFN_{4}O, with a molecular weight of 342.8 g/mol. Its structure includes a chlorinated and fluorinated benzamide moiety linked to a pyridine-pyrazine unit, which is crucial for its biological interactions.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide:

  • Anticancer Activity :
    • The compound has shown significant antiproliferative effects against various cancer cell lines. In particular, it demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent activity compared to other known inhibitors such as SAHA (suberoylanilide hydroxamic acid), which has an IC50 of 17.25 μM .
    • In vivo studies using xenograft models revealed a tumor growth inhibition (TGI) of approximately 48.89%, suggesting its potential as an effective anticancer agent .
  • Histone Deacetylase (HDAC) Inhibition :
    • The compound acts as a selective inhibitor of HDAC3, with an IC50 of 95.48 nM. This selectivity is critical as HDAC inhibitors are known to induce apoptosis in cancer cells and modulate gene expression related to cell cycle regulation and apoptosis .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects involves promoting apoptosis and causing G2/M phase arrest in the cell cycle, which are vital for inhibiting tumor growth .

Comparative Biological Activity

The following table summarizes the biological activity data of 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide compared to other related compounds:

Compound NameTargetIC50 (μM)TGI (%)
2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamideHDAC30.0954848.89
SAHAHDAC1, HDAC2, HDAC317.2548.13
FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide)HDAC1, HDAC2, HDAC31.30Not reported

Case Studies

A significant study focused on the anticancer properties of this compound involved testing against HepG2 cells and various solid tumors in xenograft models. The results indicated that the compound not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutics like taxol and camptothecin when used in combination therapy, underscoring its potential utility in clinical settings .

Q & A

Q. What are the key synthetic routes for 2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including coupling , amidation , and functional group modifications. Key steps derived from analogous compounds include:

  • Pyridine-Pyrazine Core Formation : Chlorination and trifluoromethyl group introduction via electrophilic aromatic substitution (e.g., using SOCl₂ or CF₃ reagents) .
  • Benzamide Coupling : Reaction of the pyrazine intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Purification : Use of column chromatography or recrystallization (solvents: ethanol/water mixtures) .

Q. Optimization Strategies :

  • Catalyst Screening : Transition metal catalysts (e.g., Pd for coupling steps) improve yield .
  • Temperature Control : Maintain 0–5°C during amidation to reduce side products .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Q. Table 1: Reaction Yield Optimization

StepReagents/ConditionsYield (%)Reference
Pyridine functionalizationCl₂, CF₃CO₂H, 80°C85
AmidationEt₃N, DMF, 0°C, 12h95
Final coupling2-chloro-4-fluorobenzoyl chloride, RT56

Q. Which analytical techniques are most effective for characterizing this compound's purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (¹H/¹³C-NMR) : Confirms regiochemistry of pyridine-pyrazine core and benzamide linkage. For example, aromatic protons appear at δ 7.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₈H₁₂ClFN₄O: 363.0754) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) .
  • HPLC-PDA : Purity >98% using C18 column (acetonitrile/water gradient) .

Q. Table 2: Key Analytical Data

TechniqueCritical ObservationsReference
¹H-NMRPyridyl H: δ 8.3–8.5 ppm (d, J=5 Hz)
X-ray DiffractionOrthorhombic crystal system (P2₁2₁2₁)
HPLC Retention Time12.3 min (90% acetonitrile)

Q. What are the primary biochemical targets or pathways influenced by this compound based on structural analogs?

Methodological Answer: Structural analogs (e.g., PDE4 inhibitors, antibacterial agents) suggest potential targets:

  • Phosphodiesterase 4 (PDE4) : Inhibition observed in pyridazine-containing benzamides, modulating cAMP levels .
  • Bacterial Acps-Pptase Enzymes : Trifluoromethyl groups enhance binding to bacterial lipid biosynthesis pathways .
  • Kinase Inhibition : Pyridine-pyrazine scaffolds interact with ATP-binding pockets (e.g., ponatinib analogs) .

Q. Experimental Validation :

  • Enzyme Assays : Use fluorescence polarization (FP) for PDE4 inhibition (IC₅₀ < 100 nM) .
  • Microbiological Testing : Minimum inhibitory concentration (MIC) against S. aureus .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies involving this compound?

Methodological Answer: Discrepancies may arise from assay conditions, impurities, or conformational dynamics. Mitigation strategies:

  • Standardized Protocols : Use uniform cell lines (e.g., HEK293 for PDE4) and buffer conditions (pH 7.4, 25°C) .
  • Impurity Profiling : Quantify byproducts (e.g., des-chloro analogs) via LC-MS .
  • Conformational Analysis : Compare crystal structures (e.g., active vs. inactive conformers) .

Q. Case Study :

  • Antibacterial Activity : A 10-fold MIC variation in E. coli was traced to solvent (DMSO vs. ethanol) .

Q. What strategies are recommended for improving the compound's solubility and bioavailability without altering its core pharmacophore?

Methodological Answer:

  • Salt Formation : Hydrochloride salts improve aqueous solubility (tested in pH 6.8 PBS) .
  • Co-solvents : 10% PEG-400 increases solubility by 5-fold .
  • Prodrug Design : Esterify the benzamide carbonyl to enhance membrane permeability .

Q. Table 3: Solubility Enhancement

StrategySolubility (mg/mL)Bioavailability (%F)Reference
Hydrochloride Salt2.145
PEG-400 Co-solvent5.862

Q. How does the compound's molecular conformation, as determined by X-ray crystallography, influence its interaction with target enzymes?

Methodological Answer:

  • Dihedral Angle Analysis : A 120° angle between pyrazine and benzamide planes optimizes PDE4 binding (ΔG = -9.8 kcal/mol) .
  • Hydrogen Bonding : The fluoro substituent forms a key H-bond with Thr³³⁰ in PDE4’s catalytic domain .
  • Solvent Accessibility : Pyridin-4-yl group occupies a hydrophobic pocket, reducing entropic penalty .

Q. Structural Insights :

  • Crystal Data : Orthorhombic system (a=7.098 Å, b=11.423 Å, c=18.949 Å) .
  • Thermal Motion : Low B-factors (<20 Ų) for pyrazine core indicate rigidity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。